REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12](I)=[CH:13][C:8]=2[C:7](=[O:15])[N:6]([CH3:16])[C:5]2[CH:17]=[CH:18][CH:19]=[N:20][C:4]1=2)[CH3:2].[C:21]([C:25]1[CH:30]=[C:29](C)[CH:28]=[C:27](C(C)(C)C)[C:26]=1O)(C)(C)C.C([Sn](CCCC)(CCCC)CCCC)C1C=CC=CC=1.[F-].[K+]>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:21]([C:12]1[CH:11]=[N:10][C:9]2[N:3]([CH2:1][CH3:2])[C:4]3[N:20]=[CH:19][CH:18]=[CH:17][C:5]=3[N:6]([CH3:16])[C:7](=[O:15])[C:8]=2[CH:13]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:3.4,^1:66,85|
|
Name
|
5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)I)=O)C)C=CC=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/dichloromethane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1=CC2=C(N(C3=C(N(C2=O)C)C=CC=N3)CC)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |